molecular formula C5H11N3O B055186 N-methylpyrazolidine-1-carboxamide CAS No. 124072-93-1

N-methylpyrazolidine-1-carboxamide

Cat. No.: B055186
CAS No.: 124072-93-1
M. Wt: 129.16 g/mol
InChI Key: QPKVPZXYKHZUJS-UHFFFAOYSA-N
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Description

N-Methylpyrazolidine-1-carboxamide is a heterocyclic compound featuring a five-membered pyrazolidine ring (with two adjacent nitrogen atoms) substituted at the 1-position with a carboxamide group and an N-methyl moiety. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity via the carboxamide group and conformational flexibility due to the pyrazolidine ring. For instance, thioamide derivatives like N-methylpyrrolidine-1-carbothioamide () and N-phenylpyrrolidine-1-carbothioamide () share similarities in ring geometry and intermolecular interactions, though differences in functional groups and substituents significantly influence their reactivity and applications.

Properties

CAS No.

124072-93-1

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

N-methylpyrazolidine-1-carboxamide

InChI

InChI=1S/C5H11N3O/c1-6-5(9)8-4-2-3-7-8/h7H,2-4H2,1H3,(H,6,9)

InChI Key

QPKVPZXYKHZUJS-UHFFFAOYSA-N

SMILES

CNC(=O)N1CCCN1

Canonical SMILES

CNC(=O)N1CCCN1

Synonyms

1-Pyrazolidinecarboxamide,N-methyl-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyisoleucine can be synthesized through a two-step enzymatic process. The first step involves the aldol condensation of acetaldehyde and alpha-ketobutyrate catalyzed by specific aldolase, resulting in the formation of 4-hydroxy-3-methyl-2-keto-pentanoate. In the second step, amination of this intermediate by branched-chain amino acid aminotransferase leads to the synthesis of hydroxyisoleucine .

Industrial Production Methods: Industrial production of hydroxyisoleucine involves the optimization of factors leading to the preparation of high pharmacological strength extracts using multi-stage counter-current extraction. This method ensures a high yield of hydroxyisoleucine from fenugreek seeds .

Chemical Reactions Analysis

Types of Reactions: Hydroxyisoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic pathways and pharmacological effects .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of hydroxyisoleucine that retain or enhance its biological activity .

Scientific Research Applications

Hydroxyisoleucine has a wide range of scientific research applications:

Mechanism of Action

Hydroxyisoleucine exerts its effects by increasing glucose-induced insulin release through a direct effect on isolated islet cells. The mechanism involves increased phosphorylation of Akt and reduced activation of Jun N-terminal kinase, extracellular signal-regulated kinase, p38 mitogen-activated protein kinase, and nuclear factor kappa B. These pathways are crucial for regulating insulin secretion and glucose metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Carboxamide vs. Carbothioamide

The replacement of the carboxamide oxygen with sulfur (yielding a carbothioamide) alters electronic and steric properties. For example:

  • Hydrogen-Bonding Capacity : Carbothioamides (C=S) exhibit weaker hydrogen-bonding interactions compared to carboxamides (C=O), as sulfur is less electronegative than oxygen. This is evident in the N–H⋯S interactions observed in N-methylpyrrolidine-1-carbothioamide (bond distances: ~3.35–3.40 Å) , which are longer and less directional than typical N–H⋯O bonds.
  • Solubility and Reactivity : Carbothioamides generally display lower solubility in polar solvents due to reduced polarity. However, their enhanced nucleophilicity (via the sulfur atom) makes them more reactive in thiol-ene click chemistry or metal coordination .

Substituent Effects: N-Methyl vs. N-Phenyl Groups

The nature of the N-substituent impacts molecular packing and biological activity:

  • N-Methyl Derivatives : In N-methylpyrrolidine-1-carbothioamide, the methyl group contributes to steric hindrance, resulting in a planar thioamide moiety (r.m.s. deviation: 0.0010 Å) and dihedral angles of ~5.9° between the pyrrolidine ring and thioamide group . This geometry facilitates intramolecular C–H⋯S interactions, stabilizing the crystal lattice.
  • N-Phenyl Derivatives : N-Phenylpyrrolidine-1-carbothioamide exhibits a bulkier phenyl group, which disrupts planarity and reduces crystal symmetry. The phenyl ring introduces π-π stacking interactions absent in methyl-substituted analogs .

Ring Structure: Pyrazolidine vs. Pyrrolidine

Pyrazolidine (two adjacent N atoms) vs. pyrrolidine (one N atom) alters ring strain and hydrogen-bonding networks:

  • Basicity : Pyrazolidine’s additional nitrogen increases basicity compared to pyrrolidine.

Key Data and Structural Comparisons

Research Implications and Limitations

While the provided evidence focuses on pyrrolidine carbothioamides, extrapolation to pyrazolidine carboxamides remains speculative. Key gaps include:

Experimental Data: No direct structural or synthetic data for N-methylpyrazolidine-1-carboxamide are available in the provided sources.

Functional Group Studies : Comparative studies on carboxamide vs. carbothioamide derivatives of pyrazolidine are needed to validate electronic and steric effects.

Biological Activity : Thioamides are explored for antimicrobial applications , but carboxamides may offer distinct pharmacokinetic profiles.

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